2-(1H-benzimidazol-2-ylmethyl)aniline
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Overview
Description
2-(1H-benzimidazol-2-ylmethyl)aniline is a compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their wide range of biological activities. The benzimidazole nucleus is an important pharmacophore in drug discovery, being a good bioisostere of naturally occurring nucleotides. This compound has been extensively utilized as a drug scaffold in medicinal chemistry due to its ability to interact with proteins and enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzimidazol-2-ylmethyl)aniline typically involves the reaction of o-phenylenediamine with aromatic carboxylic acids in the presence of a strong dehydrating agent, such as polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester. The reaction is carried out under reflux conditions for several hours to yield the desired product . Another method involves the microwave-assisted synthesis, where a mixture of p-aminobenzoic acid and PPA is heated in a microwave oven, resulting in high yields and reduced reaction times .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining high yields and purity. The reaction conditions are optimized to ensure minimal formation of by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
2-(1H-benzimidazol-2-ylmethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like iodine to form benzimidazoquinazoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzimidazole ring acts as a nucleophile.
Common Reagents and Conditions
Common reagents used in these reactions include iodine for oxidation, sodium borohydride for reduction, and various halides for substitution reactions. The reactions are typically carried out under mild to moderate conditions, ensuring high selectivity and yield.
Major Products Formed
The major products formed from these reactions include benzimidazoquinazoline derivatives, reduced benzimidazole compounds, and substituted benzimidazole derivatives. These products have significant biological and pharmacological activities .
Scientific Research Applications
2-(1H-benzimidazol-2-ylmethyl)aniline has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(1H-benzimidazol-2-ylmethyl)aniline involves its interaction with various molecular targets, including enzymes and proteins. The benzimidazole ring can mimic the structure of nucleotides, allowing it to bind to active sites of enzymes and inhibit their activity . This interaction can disrupt various biochemical pathways, leading to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzimidazole derivatives such as 2-(4-aminophenyl)benzimidazole and 4-(1H-benzimidazol-2-yl)aniline .
Uniqueness
2-(1H-benzimidazol-2-ylmethyl)aniline is unique due to its specific substitution pattern, which enhances its ability to interact with a wide range of biological targets. This makes it a versatile compound in medicinal chemistry and drug discovery .
Properties
Molecular Formula |
C14H13N3 |
---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-ylmethyl)aniline |
InChI |
InChI=1S/C14H13N3/c15-11-6-2-1-5-10(11)9-14-16-12-7-3-4-8-13(12)17-14/h1-8H,9,15H2,(H,16,17) |
InChI Key |
PAHMGEWDYDMVLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC3=CC=CC=C3N2)N |
Origin of Product |
United States |
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